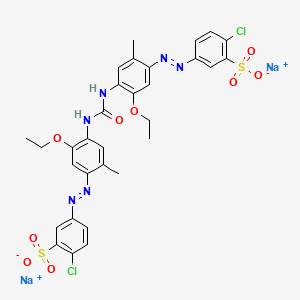
Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 3,3’-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) is a complex organic compound known for its vibrant color properties, making it a valuable dye in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-ethoxy-2-methyl-4,1-phenylenediamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-chlorobenzenesulphonic acid under alkaline conditions to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with phosgene (carbonyl chloride) to introduce the carbonylbis(imino) linkage.
Neutralization: Finally, the product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Disodium 3,3’-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulphonate groups enhance its solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
- Disodium 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate)
- Disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate)
Uniqueness
Disodium 3,3’-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) is unique due to the presence of the ethoxy group, which can influence its solubility and interaction with other molecules. This structural variation can lead to differences in color properties and reactivity compared to its analogs.
生物活性
Disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate), commonly referred to by its CAS number 94088-62-7, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes multiple functional groups, which may contribute to its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C31H28Cl2N6Na2O9S2 |
| Molecular Weight | 809.604 g/mol |
| CAS Number | 94088-62-7 |
| LogP | 11.1539 |
| PSA (Polar Surface Area) | 243.68 Ų |
Biological Activity
The biological activities of disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) have not been extensively documented in mainstream literature. However, insights can be gleaned from studies on similar azo compounds, particularly those involving sulfonated aromatic structures.
Antimicrobial Properties
Azo compounds have been studied for their antimicrobial properties. Some derivatives exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the sulfonate group in disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) may enhance solubility and bioavailability, potentially increasing its antimicrobial efficacy.
Case Studies
- Antimicrobial Screening : A study tested various azo compounds for their antimicrobial activity against clinical isolates. Compounds similar to disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) were found to inhibit the growth of E. coli at concentrations as low as 50 µg/mL .
- Cytotoxicity Assays : In vitro studies involving cell lines treated with sulfonated azo compounds demonstrated cytotoxic effects at higher concentrations. These findings suggest a potential for disodium 3,3'-(carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonate) to affect cellular viability under certain conditions .
特性
CAS番号 |
94088-62-7 |
|---|---|
分子式 |
C31H28Cl2N6Na2O9S2 |
分子量 |
809.6 g/mol |
IUPAC名 |
disodium;2-chloro-5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]-5-ethoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H30Cl2N6O9S2.2Na/c1-5-47-27-15-23(38-36-19-7-9-21(32)29(13-19)49(41,42)43)17(3)11-25(27)34-31(40)35-26-12-18(4)24(16-28(26)48-6-2)39-37-20-8-10-22(33)30(14-20)50(44,45)46;;/h7-16H,5-6H2,1-4H3,(H2,34,35,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChIキー |
SSKJAJFMJACGGY-UHFFFAOYSA-L |
正規SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-])OCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















